4-(4-Aminophenoxy)phthalonitrile
Overview
Description
4-(4-Aminophenoxy)phthalonitrile is a useful research compound. Its molecular formula is C14H9N3O and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Properties in Polymerization
4-Aminophenoxy phthalonitrile (APPH) has been found to effectively catalyze the curing of various phthalonitrile monomers. Its introduction enhances the thermal stability, modulus, and glass transition temperature of the resulting resins. These properties are crucial for high-performance materials used in demanding environments. The catalytic efficiency of APPH in the polymerization process makes it a valuable compound in the synthesis of thermally stable polymers (Sheng et al., 2014), (Chen et al., 2017).
Development of High-Performance Polymers
4-(4-Aminophenoxy)phthalonitrile is used in the synthesis of novel polymers that exhibit exceptional properties such as high thermal stability and mechanical strength. These characteristics make these polymers suitable for applications where resistance to high temperatures and structural integrity are essential (Zeng et al., 2014), (Laskoski et al., 2015).
Bio-Based Phthalonitrile Compounds
Research has also focused on synthesizing bio-based phthalonitrile monomers using 4-(4-Aminophenoxy)-phthalonitrile. These compounds show promise in creating polymers with low melting temperatures and wide processing windows, contributing to the development of environmentally friendly and sustainable materials (Wang et al., 2018).
Enhancing Processability and Stability
The combination of 4-(4-Aminophenoxy)phthalonitrile with other monomers has led to resins with improved processability and exceptional thermal stability. This synergy optimizes the curing reaction kinetics and promotes cross-linking reactions, resulting in high-quality resins suitable for demanding applications (Sheng et al., 2017).
properties
IUPAC Name |
4-(4-aminophenoxy)benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c15-8-10-1-4-14(7-11(10)9-16)18-13-5-2-12(17)3-6-13/h1-7H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCXQKMINMOFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407714 | |
Record name | 1,2-Benzenedicarbonitrile, 4-(4-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189691-53-0 | |
Record name | 1,2-Benzenedicarbonitrile, 4-(4-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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